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Compound of Interest

4-Bromo-2-
Compound Name:
(trifluoromethyl)quinoline

Cat. No.: B094890

Abstract

This technical guide provides a comprehensive overview of 4-Bromo-2-
(trifluoromethyl)quinoline, a halogenated quinoline derivative of significant interest in
medicinal chemistry and materials science. This document details its chemical structure,
IUPAC nomenclature, physicochemical properties, and key experimental protocols for its
synthesis. Furthermore, it explores the known biological activities and potential therapeutic
applications of this compound and its analogs, supported by relevant data and visualizations.
This guide is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis.

Chemical Structure and IUPAC Name

The chemical entity of interest is 4-Bromo-2-(trifluoromethyl)quinoline. Its structure is
characterized by a quinoline core substituted with a bromine atom at the 4th position and a
trifluoromethyl group at the 2nd position.

IUPAC Name: 4-bromo-2-(trifluoromethyl)quinoline[1]
Chemical Structure:

Caption: 2D structure of 4-Bromo-2-(trifluoromethyl)quinoline.
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Physicochemical Properties

A summary of the key physicochemical properties of 4-Bromo-2-(trifluoromethyl)quinoline is

presented in the table below.

Property Value Reference
CAS Number 18706-25-7 [2][3]
Molecular Formula C1oHsBrFsN [1112][3]
Molecular Weight 276.05 g/mol [2]

Monoisotopic Mass

274.95575 Da

[1]

Predicted XlogP

4.0

[1]

C1=CC=C2C(=C1)C(=CC(=N2

SMILES [1]
)C(F)(F)F)Br
INChI=1S/C10H5BrF3N/c11-7-

InChl 5-9(10(12,13)14)15-8-4-2-1-3-  [1]
6(7)8/h1-5H
JRTGGNDDSKKPQE-

InChIKey [1]

UHFFFAOYSA-N

Experimental Protocols: Synthesis of Quinoline

Derivatives

The synthesis of substituted quinolines can be achieved through various established methods.

While specific protocols for 4-Bromo-2-(trifluoromethyl)quinoline are not detailed in the

provided results, general synthetic strategies for related quinoline derivatives are applicable.

Friedlander Annulation

The Friedl&ander annulation is a widely used method for synthesizing quinolines from 2-

aminoaryl aldehydes or ketones and a compound containing an a-methylene group. A variation

of this method can be used for the synthesis of 4-trifluoromethyl-substituted quinolines.
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General Protocol:

Reactants: Substituted 2-trifluoroacetyl anilines and various carbonyl compounds.

Catalyst: Proline potassium salt has been shown to be an effective catalyst.

Conditions: The reaction is typically carried out under mild conditions.

Advantages: This method offers good to excellent yields and shorter reaction times.[4]

Pfitzinger Reaction

The Pfitzinger reaction (also known as the Pfitzinger-Borsche reaction) is another classical
method for synthesizing quinoline-4-carboxylic acids from isatin and a carbonyl compound.[5]

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:
o Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.

o Reagent: Cyclization with malonic acid derivatives.

o Conditions: The reaction is performed under acidic conditions.

e Catalyst: ZnClz (10 mol%).

e Solvent: Toluene, at reflux (110-120°C).

e Time: 12-15 hours.

e Yield: 55-68%.[6]

Skraup Synthesis

The Skraup synthesis is a classic method for producing quinolines from anilines, glycerol, an
oxidizing agent, and sulfuric acid.[5][7]

General Protocol for a related compound, 4-bromo-6-fluoro-2-(trifluoromethyl)quinoline:

o Starting Material: 2-amino-4-bromo-6-fluorobenzotrifluoride.
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Reagents: Glycerol and sulfuric acid.

Conditions: Dehydrating conditions, often with microwave assistance.

Temperature: 180-200°C.

Yield: 45-60%.[6]

Biological Activity and Potential Applications

Quinoline derivatives are known to possess a wide range of biological activities, making them
attractive scaffolds for drug development.[8][9] The introduction of a trifluoromethyl group can
enhance properties such as lipophilicity and metabolic stability.[6][10]

Antimicrobial and Antiviral Activity

Halogenated quinoline derivatives, such as 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline, have
demonstrated notable antimicrobial properties. In vitro studies have shown efficacy against
various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.[6]
Some compounds in this class have also exhibited potential antiviral activity by inhibiting viral
replication in cell lines.[6]

Table: Minimum Inhibitory Concentration (MIC) for a Related Compound

Bacterial Strain MIC (pg/mL) Comparison Drug MIC (pg/mL)
Staphylococcus ]
50 Chloramphenicol 50
aureus
Pseudomonas
. 50 Ampicillin 25
aeruginosa

Data for 4-Bromo-6-fluoro-2-(trifluoromethyl)quinoline.[6]

Enzyme Inhibition

The quinoline scaffold is a key component of many enzyme inhibitors. For instance, 4-Bromo-6-
fluoro-2-(trifluoromethyl)quinoline has been shown to interact with cytochrome P450 enzymes,
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which are crucial for drug metabolism.[6] This interaction suggests that such compounds could
modulate metabolic pathways, potentially affecting drug efficacy and metabolism.[6]

Anticancer Activity

Quinoline derivatives have been extensively investigated for their potential as anticancer
agents.[8][9] Their mechanisms of action can include inducing apoptosis in cancer cells. For
example, 6-Bromo-5-nitroquinoline has been shown to have the potential to cause cancer cell
death through apoptosis.[8]

Visualizations
General Synthetic Approach to Substituted Quinolines

The following diagram illustrates a generalized workflow for the synthesis of functionalized
quinoline derivatives, highlighting key reaction types.

Generalized Synthetic Workflow for Quinolines

Aromatic Amine Carbonyl Compound
(e.g., Substituted Aniline) (e.g., Aldehyde, Ketone, Dicarbonyl)

(Cyclization Reaction)

.g., Friedlander, Skraup,
Pfitzinger Synthesis

(Substituted Quinoline Core)
Post-synthetic Modification
(e.g., Halogenation, Coupling)
(I’arget Quinoline Derivative)
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Click to download full resolution via product page

Caption: A simplified workflow for the synthesis of substituted quinolines.

Potential Mechanisms of Biological Activity

This diagram outlines the potential mechanisms through which quinoline derivatives may exert
their biological effects.

Potential Biological Mechanisms of Quinoline Derivatives

(Quinoline Derivative)

DNA Intercalation
(Modulation of Cellular Signalinga

Therapeutic Effect
(e.g., Anticancer, Antimicrobial)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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